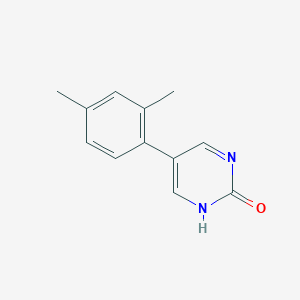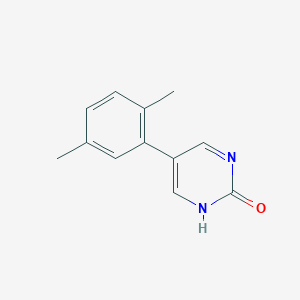
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine (95%) is a synthetic compound that is used in scientific research applications to study various biochemical and physiological effects. It is a member of the pyrimidine family, which are heterocyclic compounds that contain two nitrogen atoms in a six-membered ring. 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine is a colorless, crystalline solid and is soluble in dimethyl sulfoxide and methanol.
Scientific Research Applications
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine is used in scientific research to study its biochemical and physiological effects. It has been used to study the effects of pyrimidine derivatives on the activity of enzymes, such as protein kinases and phosphatases, as well as to study the effects of these compounds on cell proliferation and cell death. It has also been used to study the effects of pyrimidine derivatives on the expression of genes involved in cancer.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine is not fully understood. However, it is thought to interact with proteins involved in cell signaling pathways, such as protein kinases and phosphatases. It has also been suggested that it may be involved in the regulation of gene expression, which could explain its effects on cancer cell proliferation and death.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several protein kinases, including c-Src, c-Abl, and c-Raf. It has also been shown to inhibit the activity of phosphatases, such as protein phosphatase 2A and protein phosphatase 1. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vivo.
Advantages and Limitations for Lab Experiments
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine has several advantages for use in laboratory experiments. It is easy to synthesize in high yields, and it is soluble in dimethyl sulfoxide and methanol. In addition, it is relatively stable and has a low toxicity profile. However, it is not suitable for use in clinical studies due to its low solubility in water.
Future Directions
There are a number of potential future directions for the use of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine in scientific research. It could be used to study the effects of pyrimidine derivatives on other cellular processes, such as cell differentiation and metabolism. It could also be used to study the effects of pyrimidine derivatives on the expression of other genes involved in cancer. In addition, it could be used to study the effects of these compounds on other diseases, such as diabetes and cardiovascular diseases. Finally, it could be used to develop novel drugs that target specific protein kinases and phosphatases.
Synthesis Methods
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine can be synthesized using a variety of methods. The most common method is the reaction of 4-methoxy-3-methylphenol with ethyl chloroacetate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces 2-hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine in high yield.
properties
IUPAC Name |
5-(4-methoxy-3-methylphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-9(3-4-11(8)16-2)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWSJOLTGPOFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CNC(=O)N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680837 |
Source


|
| Record name | 5-(4-Methoxy-3-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine | |
CAS RN |
1111108-43-0 |
Source


|
| Record name | 5-(4-Methoxy-3-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














